molecular formula C21H22ClN3O3S2 B2687466 [2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone CAS No. 851808-34-9

[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone

Cat. No. B2687466
CAS RN: 851808-34-9
M. Wt: 464
InChI Key: KEYGYTIPWIKJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone is a useful research compound. Its molecular formula is C21H22ClN3O3S2 and its molecular weight is 464. The purity is usually 95%.
BenchChem offers high-quality [2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Development of Soluble Formulations for Poorly Water-Soluble Compounds

The development of precipitation-resistant solution formulations for poorly water-soluble compounds is crucial in early toxicology and clinical studies. Compounds with low solubility can benefit from solubilized, precipitation-resistant formulations, which achieve higher plasma concentrations and improve dose proportionality in vivo. This approach is valuable for the successful toxicological and early clinical evaluation of compounds (Burton et al., 2012).

Isomorphous Structures and Chlorine-Methyl Exchange Rule

The synthesis and characterization of isomorphous structures that obey the chlorine-methyl exchange rule demonstrate the importance of molecular structure in determining chemical and physical properties. These studies can provide insights into the effects of substitutions on molecular behavior and are useful in drug design and development processes (Swamy et al., 2013).

Anticancer and Antimicrobial Agents

Research into novel biologically potent heterocyclic compounds for their anticancer and antimicrobial activities represents a significant application in drug discovery. The synthesis of compounds incorporating active heterocyclic entities and their evaluation against cancer cell lines and pathogenic strains can help in the development of new therapeutic agents. This includes the potential utilization of such compounds to overcome microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Herbicidal and Insecticidal Activities

The synthesis of novel N-phenylpyrazolyl aryl methanones derivatives and their evaluation for herbicidal and insecticidal activities highlight the application of chemical compounds in agricultural research. Identifying compounds with favorable activities can contribute to the development of new agricultural chemicals (Wang et al., 2015).

properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c22-18-5-3-4-16(14-18)15-29-21-23-10-13-25(21)20(26)17-6-8-19(9-7-17)30(27,28)24-11-1-2-12-24/h3-9,14H,1-2,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYGYTIPWIKJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone

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